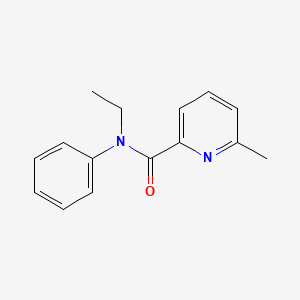
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide (EMPC) is a synthetic compound that belongs to the class of pyridinecarboxamides. It is commonly used in scientific research as a selective inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in various cellular processes, including cell growth, differentiation, and signal transduction. EMPC has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and cardiovascular diseases.
作用机制
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide acts as a selective inhibitor of PKC, which is involved in various cellular processes. PKC is a key regulator of cell growth, differentiation, and signal transduction. By inhibiting PKC, this compound can disrupt these cellular processes and induce cell death in cancer cells. Additionally, this compound may protect neurons from damage by inhibiting the activation of PKC in response to oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis (programmed cell death) by disrupting the cell cycle and inhibiting the activity of anti-apoptotic proteins. In neurons, this compound may protect against oxidative stress by reducing the production of reactive oxygen species and inhibiting the activation of PKC. Additionally, this compound has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide in lab experiments is its selectivity for PKC. This allows researchers to specifically target PKC and study its effects on various cellular processes. Additionally, this compound has been shown to have low toxicity and can be used at relatively high concentrations without causing significant harm to cells. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in the treatment of cancer, neurological disorders, and cardiovascular diseases. Finally, research on the mechanisms of action of this compound and its effects on various cellular processes may lead to new insights into the role of PKC in health and disease.
合成方法
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methyl-2-pyridinecarboxylic acid with N-ethyl-N-phenylurea in the presence of a catalyst such as triethylamine. The resulting product is then purified using chromatographic techniques.
科学研究应用
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Additionally, this compound has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.
属性
IUPAC Name |
N-ethyl-6-methyl-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-17(13-9-5-4-6-10-13)15(18)14-11-7-8-12(2)16-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGZJRYPKOCGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
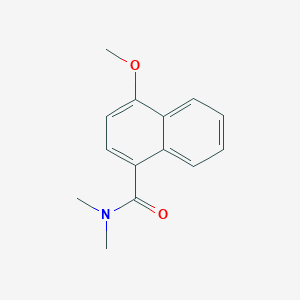
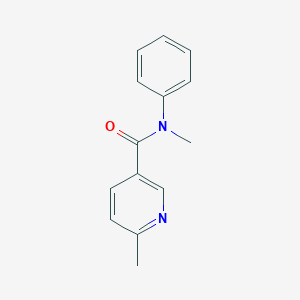
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
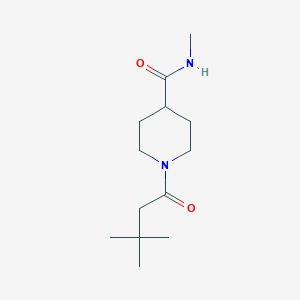

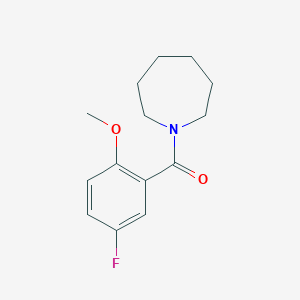
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
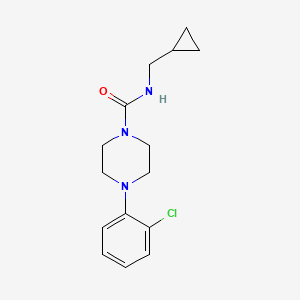
![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)
